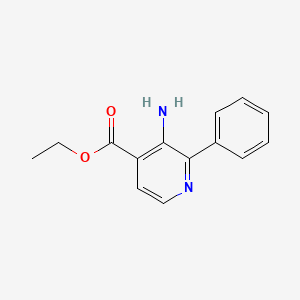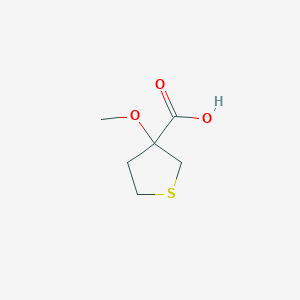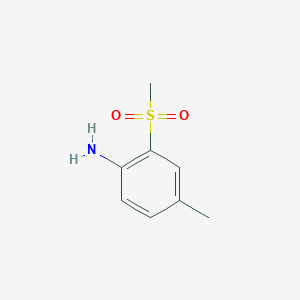![molecular formula C6H14N2O2 B1432448 O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine CAS No. 1540203-63-1](/img/structure/B1432448.png)
O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine
Overview
Description
O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . It is also known by the synonym Morpholine, 2-[(aminooxy)methyl]-4-methyl- .
Synthesis Analysis
The synthesis of morpholines, which includes O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
Molecular Structure and Spectroscopic Properties
- The study of the molecular structure and spectroscopic properties of N-methylmorpholine betaine complexed with 4-hydroxybenzoic acid provides insights into hydrogen bonding and interactions between morpholine derivatives and other molecules. This research highlights the importance of morpholine derivatives in understanding molecular interactions and the design of complex molecular systems (Dega-Szafran et al., 2003).
Synthesis and Reactivity
- The development of efficient synthesis methods for hydroxylamine derivatives, such as O-(2,4-dinitrophenyl)hydroxylamine, and their applications in the synthesis of substituted N-benzoyliminopyridinium ylides, showcases the role of hydroxylamine derivatives in organic synthesis and chemical transformations. These findings contribute to the advancement of synthetic chemistry and the creation of novel compounds (Legault & Charette, 2003).
Catalytic Applications and Oxidation Reactions
- Research on oxo osmium(VIII) complexes, involving morpholine derivatives as catalysts or co-catalysts in the dihydroxylation of alkenes, illustrates the utility of morpholine-based compounds in catalysis and oxidation reactions. This work contributes to the field of catalytic chemistry, offering pathways for the efficient synthesis of complex molecules and intermediates (Bailey et al., 1997).
Biological and Biomedical Applications
- The bioactivation of compounds like CB 1954 through the reaction with hydroxylamine derivatives, leading to DNA-DNA interstrand crosslinking species, highlights the significance of hydroxylamine derivatives in medicinal chemistry and cancer therapy. Such studies provide a foundation for the development of novel anticancer agents and the understanding of their mechanisms of action (Knox et al., 1991).
Future Directions
properties
IUPAC Name |
O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8-2-3-9-6(4-8)5-10-7/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAOLCFVDJMWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine](/img/structure/B1432371.png)

![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432375.png)


![1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432382.png)



